7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol
Overview
Description
7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is a heterocyclic compound with a molecular formula of C15H15N3O and a molecular weight of 253.3 g/mol . This compound is part of the pyrrolopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
A structurally similar compound, 7-benzyl-5,6-dimethyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine, is reported to be an inhibitor of hepatitis c virus (hcv) .
Mode of Action
It can be inferred that the compound might interact with its target to inhibit its function, similar to its structurally related compound .
Biochemical Pathways
Given its potential role as an hcv inhibitor, it might be involved in the viral replication pathway of hcv .
Pharmacokinetics
A related compound was reported to have been tested for in vitro adme, herg, kinase profiling, and pharmacokinetic tests .
Result of Action
Given its potential role as an hcv inhibitor, it might prevent the replication of hcv, thereby reducing the viral load .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol can be achieved through various synthetic routes. One common method involves the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles followed by hydrolysis of the 7-imino group . Another method includes the reaction of 4-amino-5-formylpyrimidines with cyanoacetic ester . Additionally, the three-component reaction of 6-amino-2-(methylsulfanyl)pyrimidin-4(3H)-one with benzaldehydes and cyanoacetate has been reported .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: It is used as an intermediate in the production of pharmaceuticals and other fine chemicals
Comparison with Similar Compounds
Similar Compounds
7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: This compound is similar in structure but has an amine group instead of a hydroxyl group.
Pyrido[2,3-d]pyrimidin-5-one: Another related compound with a different substitution pattern.
Uniqueness
7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike some analogues, it does not inhibit histamine metabolism, reducing the potential risk of side reactions .
Properties
IUPAC Name |
7-benzyl-5,6-dimethyl-3H-pyrrolo[2,3-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-10-11(2)18(8-12-6-4-3-5-7-12)14-13(10)15(19)17-9-16-14/h3-7,9H,8H2,1-2H3,(H,16,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWRTMRQPGTVBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C(=O)NC=N2)CC3=CC=CC=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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